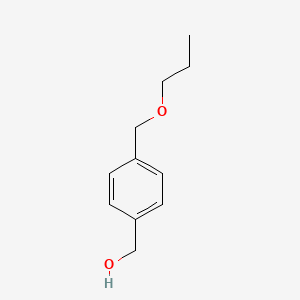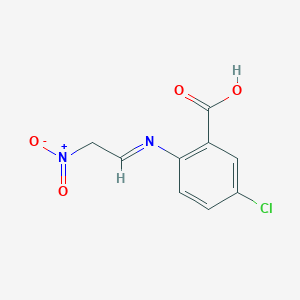![molecular formula C13H7N5O2S B8285455 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole](/img/structure/B8285455.png)
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole is a complex organic compound with the molecular formula C13H7N5O2S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring via an ethynyl linkage, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the nitro-thiophene derivative. This is followed by the formation of the ethynyl linkage and the subsequent attachment of the phenyl and tetrazole rings. Common reagents used in these reactions include halogenated thiophenes, ethynylating agents, and tetrazole precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole exerts its effects involves its interaction with specific molecular targets. The nitro group and the tetrazole ring are key functional groups that can participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tetrazole ring can mimic carboxylic acids and bind to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-[(5-Nitro-2-thienyl)ethynyl]-2-(trifluoromethyl)pyridine: This compound shares a similar thiophene-ethynyl linkage but differs in the presence of a trifluoromethyl group and a pyridine ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a similar heterocyclic structure but differ in the specific functional groups and ring systems.
Uniqueness
The uniqueness of 5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole lies in its combination of a nitro-thiophene moiety with an ethynyl linkage and a tetrazole ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H7N5O2S |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
5-[4-[2-(5-nitrothiophen-2-yl)ethynyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H7N5O2S/c19-18(20)12-8-7-11(21-12)6-3-9-1-4-10(5-2-9)13-14-16-17-15-13/h1-2,4-5,7-8H,(H,14,15,16,17) |
InChI Key |
YEPTVFDDKMHAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(S2)[N+](=O)[O-])C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-3-[(1-ethoxyethyl)mercaptomethyl]quinuclidine](/img/structure/B8285407.png)
![Methyl[3-methoxy-5-(trifluoromethyl)phenyl]acetate](/img/structure/B8285414.png)


![Methyl 6-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B8285438.png)


![TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE](/img/structure/B8285465.png)

![1-(4-Fluoro-3-methyl-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid](/img/structure/B8285474.png)

![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)
